4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
pyridin-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(12-1-6-16-7-2-12)18-10-5-14(11-18)20-13-3-8-17-9-4-13/h1-4,6-9,14H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLHTYDKUAAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Ether Formation: The pyridine-4-ol is reacted with the pyrrolidine derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine:
Scientific Research Applications
- Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
- Biological Studies: It is used in research to understand its interaction with biological macromolecules such as proteins and nucleic acids.
- Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial significance.
Properties and Reactions
- This compound is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and an ether linkage.
- It can undergo oxidation, reduction, and substitution reactions.
- Oxidation may be achieved using potassium permanganate in acidic or basic medium.
- Reduction can be carried out using lithium aluminum hydride in anhydrous ether.
- Substitution can occur with nucleophiles such as amines or thiols in the presence of a base.
Comparison to Similar Compounds
- 4-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile: This compound is similar but lacks the additional pyridine ring.
- Pyrrolidine-1-carbonyl)benzonitrile: This compound lacks both the pyridine and pyrrolidine rings.
- 4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a benzonitrile group. This offers a versatile structure for developing biologically active compounds.
Data Table
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine with related compounds:
Key Observations
Functional Group Impact on Activity: The sulfonylurea group in compound 6c () is critical for VEGFR2 kinase inhibition, with IC₅₀ values in the micromolar range . Chlorine substitution in ’s compound enhances lipophilicity and may influence target binding compared to the target’s pyridin-4-yloxy group .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (268.29 g/mol ) compared to 6c (518.49 g/mol ) suggests better solubility and bioavailability, though this requires experimental validation.
Biological Targets :
- Compounds with pyridin-4-yloxy groups (e.g., 6c ) show anticancer activity, while BOP derivatives () target cholinesterases, highlighting substituent-dependent mechanistic divergence .
Biological Activity
4-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring connected to a pyridine moiety through an ether linkage, which contributes to its unique biological activity. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. Its structure allows it to fit into the active sites of these targets, potentially leading to therapeutic effects.
1. Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-c]pyridine, including this compound, exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : The compound has shown effective inhibitory activity against several cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cells. One study reported IC50 values of 1.03 µM for A549, 1.15 µM for HeLa, and 2.59 µM for MCF-7, indicating its potency compared to standard treatments like Golvatinib .
2. Antidiabetic Activity
The compound's potential in managing diabetes has also been explored:
- Glucose Uptake : Similar compounds have demonstrated the ability to enhance glucose uptake in muscle and fat cells without affecting insulin levels. This mechanism could lead to improved insulin sensitivity and lower blood glucose levels .
3. Antimicrobial Activity
Preliminary studies suggest that pyrrolo[3,4-c]pyridine derivatives possess antimicrobial properties:
- In Vitro Studies : Compounds related to this compound have shown effectiveness against various bacterial strains while exhibiting low toxicity towards human cells .
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of the compound, researchers treated A549 cell lines with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than many existing chemotherapeutic agents.
Case Study 2: Antidiabetic Effect
A separate study focused on the antidiabetic potential of the compound involved administering it to diabetic rat models. The results showed a marked reduction in blood glucose levels after treatment compared to control groups, suggesting a role in enhancing insulin sensitivity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Anticancer Activity | Antidiabetic Activity |
|---|---|---|---|
| This compound | Structure | IC50: 1.03 µM (A549) | Significant reduction in blood glucose |
| Pyrrolo[3,4-c]pyridine Derivative A | Structure | Moderate activity | Enhanced glucose uptake |
| Pyrrolo[3,4-c]pyridine Derivative B | Structure | Low activity | Minimal effect on glucose levels |
Q & A
Q. What are the established synthetic routes for 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine, and what intermediates are critical?
The synthesis typically involves multi-step reactions starting with pyrrolidine and pyridine derivatives. A common approach includes:
- Step 1 : Formation of the pyrrolidine-carbonyl intermediate via condensation of pyrrolidine with a carbonyl source (e.g., benzoyl chloride or pyridine-3-carboxylic acid derivatives).
- Step 2 : Introduction of the pyridin-4-yloxy group through nucleophilic substitution or coupling reactions. Key intermediates include 3-hydroxypyrrolidine and activated pyridine derivatives (e.g., 4-chloropyridine). Reaction conditions (e.g., NaOH in dichloromethane) and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural elucidation relies on:
- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in related pyridine-pyrrolidine hybrids .
Q. What safety protocols are recommended for handling this compound?
While specific safety data for this compound is limited, general precautions for pyridine-pyrrolidine derivatives include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- First aid : Immediate skin/eye rinsing with water and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction yields be optimized in the final coupling step of the synthesis?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Temperature control : Reactions at 0–25°C minimize side-product formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for Suzuki couplings) improve regioselectivity in pyridyloxy group introduction .
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions are addressed via:
- Multi-technique validation : Cross-checking NMR with IR (for carbonyl confirmation) and HPLC (for purity).
- Comparative analysis : Aligning data with structurally similar compounds (e.g., 4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile, InChIKey: NHIFYEPEODNGBR) .
- Computational modeling : Density Functional Theory (DFT) to predict and validate spectral patterns .
Q. What in vitro models are suitable for assessing its biological activity, given its structural complexity?
- Enzyme inhibition assays : Target kinases or GPCRs due to the pyridine-pyrrolidine scaffold’s affinity for ATP-binding pockets.
- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using derivatives like 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine as reference .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with biological targets .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze discrepancies in reported biological activity across studies?
- Dose-response curves : Ensure consistency in concentration ranges and assay conditions.
- Structural analogs : Compare activity with compounds like N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide to identify pharmacophore contributions .
- Meta-analysis : Aggregate data from PubChem and CSD (Cambridge Structural Database) to identify trends in pyridine-pyrrolidine derivatives .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Use of co-solvents (e.g., DMSO/water mixtures) to improve crystal lattice formation.
- Temperature gradients : Slow cooling from 40°C to 4°C enhances crystal quality.
- Derivatization : Introduce heavy atoms (e.g., bromine) for phasing, as seen in (E)-3-(pyridin-4-yl)acrylic acid studies .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C17H15N3O2 | |
| IUPAC Name | 4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)benzonitrile | |
| Key Synthetic Intermediate | 3-Hydroxypyrrolidine | |
| Common Impurity | Unreacted pyridine-4-ol | |
| Preferred Solvent for Crystallization | DCM/Hexane (1:3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
